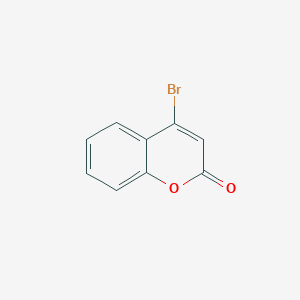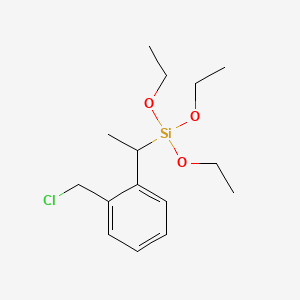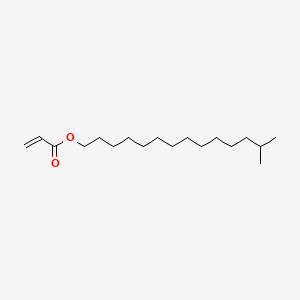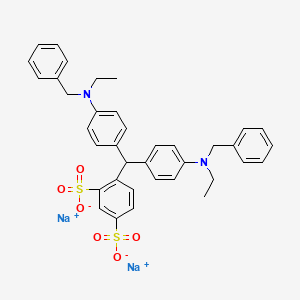![molecular formula C16H14Br2 B3059100 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene CAS No. 94275-22-6](/img/structure/B3059100.png)
5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Overview
Description
Scientific Research Applications
Synthesis Techniques
- Dimerization Process: A study by Liu et al. (2021) details a facile synthesis of dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones, a compound structurally related to 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene, through the dimerization of benzocyclobutenones. This process is significant for the synthesis of various dibenzo[a,e][8]annulenes (Yu Liu, P. Lu, Ying-Sheng Huang, & Junrong Chen, 2021).
Chemical Properties and Reactions
- Structural Analysis: Yates et al. (1970) synthesized and analyzed the structure of dibenzo[a,e]cyclooctene-5,6-dione, derived from the reaction of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene. This study provides insights into the chemical properties and potential applications of similar compounds (P. Yates, E. Lewars, & P. Mccabe, 1970).
- Photoelectron Spectra Analysis: Wirz's (1976) research on the HeI photoelectron spectra of related compounds, including dibenzo[a,e]-5,6,11,12-tetradehydrocyclooctene, sheds light on their electronic structure and photophysical properties. Such studies are crucial for understanding the electronic behavior of these compounds (J. Wirz, 1976).
Applications in Material Science
- Ligand Chemistry: Mountford (1998) provides an overview of the chemistry of metal complexes of dibenzotetraaza[14]annulene ligands, highlighting their bioinorganic relevance and potential in early transition metal chemistry. The unique characteristics of these ligands, related to 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene, make them interesting for various applications in material science (P. Mountford, 1998).
Polymer Chemistry
- Electropolymerization: Hochgesang and Bereman (1990) investigated the electropolymerization of metal complexes of tetraazaannulenes, offering insights into the polymerization process at the electrode surfaces. This research is relevant to the development of novel polymeric materials using compounds similar to 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene (Paul J. Hochgesang & R. D. Bereman, 1990).
properties
IUPAC Name |
2,10-dibromotricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-5-1-3-7-13(11)16(18)10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMKAUXLFFZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CC(C3=CC=CC=C31)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293551 | |
| Record name | 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94275-22-6 | |
| Record name | NSC90645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3059018.png)
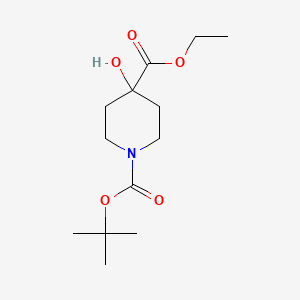

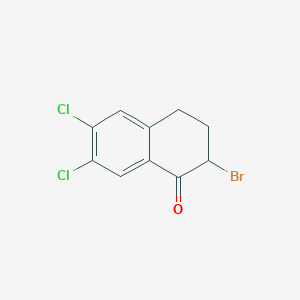
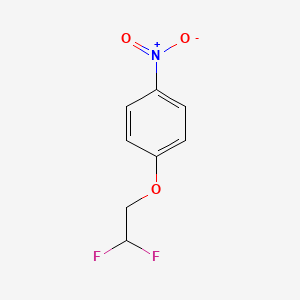
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)
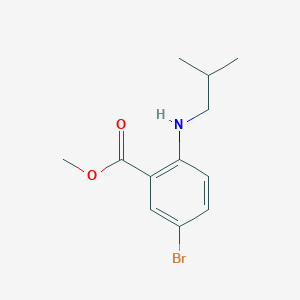

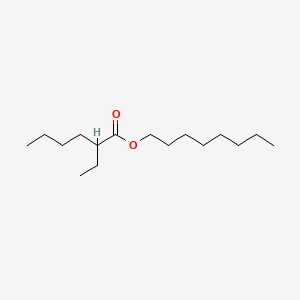
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)
